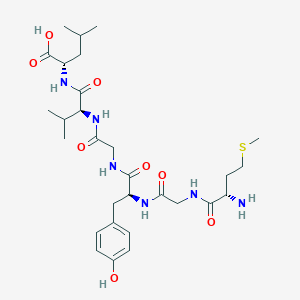
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane is a type of organosilicon compound. It is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with ethyl and methyl groups attached to the silicon atoms. This compound is part of the larger family of trisiloxanes, which are known for their applications in various fields due to their chemical stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction typically uses a platinum-based catalyst, such as platinum divinyltetramethyldisiloxane complex, under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the hydrosilylation reaction is carried out. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane bonds.
Reduction: This reaction is less common but can occur under specific conditions.
Substitution: This reaction involves the replacement of one or more of the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxane bonds.
Substitution: Various substituted trisiloxanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and hydrophobic properties.
Mecanismo De Acción
The mechanism by which 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen backbone. This allows it to form stable bonds with various substrates, making it useful in applications requiring durable and stable materials. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with organic molecules through hydrophobic interactions.
Comparación Con Compuestos Similares
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Comparison: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane is unique due to the presence of ethyl groups in addition to methyl groups, which can influence its reactivity and physical properties. Compared to 1,1,3,3,5,5-Hexamethyltrisiloxane, the ethyl groups provide additional steric hindrance and hydrophobicity. In contrast, 1,1,1,3,5,5,5-Heptamethyltrisiloxane has an additional methyl group, which can affect its overall molecular size and reactivity.
Propiedades
Número CAS |
143218-62-6 |
|---|---|
Fórmula molecular |
C10H28O2Si3 |
Peso molecular |
264.58 g/mol |
Nombre IUPAC |
bis[[ethyl(dimethyl)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C10H28O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H2,1-8H3 |
Clave InChI |
SPDPBNKCNIQAOH-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



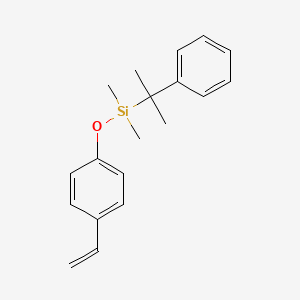
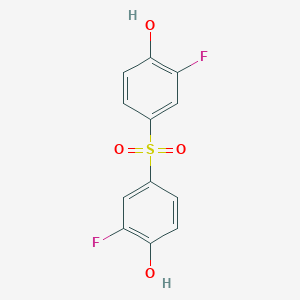
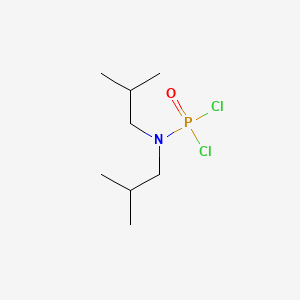
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
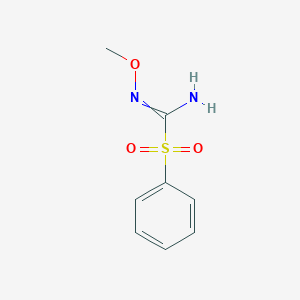

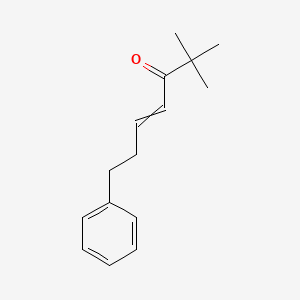


![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)

